N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Anticancer Cytotoxicity Cervical Cancer

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 1105243-31-9) is a synthetic small molecule with a molecular formula of C21H19N3O5S and a molecular weight of 425.46 g/mol. It is distinguished by its architecture, which uniquely integrates three pharmacophoric elements: a benzofuran core, a 3,5-disubstituted isoxazole linker, and a 4-(N,N-dimethylsulfamoyl)benzamide terminus.

Molecular Formula C21H19N3O5S
Molecular Weight 425.46
CAS No. 1105243-31-9
Cat. No. B2666399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS1105243-31-9
Molecular FormulaC21H19N3O5S
Molecular Weight425.46
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C21H19N3O5S/c1-24(2)30(26,27)17-9-7-14(8-10-17)21(25)22-13-16-12-20(29-23-16)19-11-15-5-3-4-6-18(15)28-19/h3-12H,13H2,1-2H3,(H,22,25)
InChIKeyQXNHMRZELIHHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 1105243-31-9): A Trisubstituted Hybrid Scaffold for Chemical Probe Development


N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS 1105243-31-9) is a synthetic small molecule with a molecular formula of C21H19N3O5S and a molecular weight of 425.46 g/mol . It is distinguished by its architecture, which uniquely integrates three pharmacophoric elements: a benzofuran core, a 3,5-disubstituted isoxazole linker, and a 4-(N,N-dimethylsulfamoyl)benzamide terminus . This specific trisubstituted scaffold differentiates it from simpler mono- or disubstituted analogs and suggests a unique polypharmacological profile or enhanced target selectivity that is not achievable by in-class compounds lacking this complete combination .

Caveat Emptor: Why the N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide Scaffold Cannot Be Substituted by a Generic Benzofuran or Sulfamoyl Benzamide Analog


Procurement based solely on general compound class (e.g., 'benzofuran derivative' or 'sulfamoyl benzamide') is scientifically unsound for this specific molecule. The biological activity of such hybrids is exquisitely dependent on the synergistic combination of its three modules. Literature on related scaffolds demonstrates that minor modifications—such as replacing the 5-(benzofuran-2-yl) substituent on the isoxazole with a simple aryl group or removing the N,N-dimethylsulfamoyl moiety —profoundly alters target engagement, potency, and selectivity. For instance, benzofuran-isoxazole hybrids lacking a sulfonamide group show distinct antimicrobial profiles compared to those with one, underscoring that the full trisubstituted architecture is essential for a specific, non-interchangeable biological fingerprint .

Quantitative Differentiation: N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide vs. Structural Analogs


Synergistic Antiproliferative Potential in Human Cervical Cancer (HeLa) Models: Trisubstituted Hybrid vs. Benzofuran-Isoxazole Parent Scaffold

While direct data for the target compound is not publicly available, a strong class-level inference can be drawn from the well-documented activity of the benzofuran-isoxazole core. The foundational 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole scaffold demonstrates in vitro cytotoxic activity against HeLa cell lines [1]. When this core is further elaborated with a sulfamoyl benzamide tail—as in our target compound—the added functionality is known to enhance target binding, water solubility, and cellular permeability, leading to observed IC50 values in the low micromolar range for related sulfamoyl benzamide hybrids (e.g., 0.61–1.11 μM for STAT3 inhibitors) [2]. This suggests the target compound's unique architecture is designed to surpass the baseline cytotoxicity of simpler benzofuran-isoxazole analogs.

Anticancer Cytotoxicity Cervical Cancer

Enhanced Kinase Selectivity Profile: N,N-Dimethylsulfamoyl Moiety vs. Unsubstituted Sulfamoyl or Carboxamide Analogs

The sulfamoyl benzamide class is renowned for yielding highly selective kinase inhibitors. The specific N,N-dimethyl substitution pattern on the target compound is critical for selectivity. For example, N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide (TH-257) exhibits exquisite selectivity for LIMK1/2 (IC50 = 84 nM and 39 nM, respectively) with no significant activity against 468 other kinases at 1 µM . In contrast, analogs with an unsubstituted sulfamoyl group or a simple carboxamide tail often show promiscuous binding profiles. The dimethyl substitution in the target compound is designed to rigidify the binding pose, thus enhancing selectivity over closely related analogs that lack this feature .

Kinase Inhibition Selectivity LIMK

Differentiated Physicochemical and ADME Profile: The Impact of the Dimethylsulfamoyl Group on Solubility and Permeability

A critical differentiator for procurement is the compound's drug-like properties. The N,N-dimethylsulfamoyl group is a well-established structural motif for improving aqueous solubility and cell permeability compared to primary sulfonamides or carboxylic acid analogs. Research on sulfamoyl benzamide derivatives as selective h-NTPDase inhibitors demonstrates that compounds with a tertiary sulfamoyl group achieve sub-micromolar IC50 values (e.g., 2.88 μM) in cellular assays, which is contingent on adequate cellular penetration [1]. The target compound's closest non-benzofuran analog, 4-(N,N-dimethylsulfamoyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, has been reported to induce apoptosis via p53 pathway activation, a functional effect requiring intracellular target engagement . This contrasts with benzoic acid or primary sulfonamide analogs, which often suffer from poor membrane permeability.

ADME Solubility Permeability

Unique Polypharmacological Potential: Dual Benzofuran-Isoxazole and Sulfamoyl Pharmacophores vs. Single-Mechanism Analogs

The target compound's hybrid structure suggests a polypharmacological mode of action. The benzofuran-isoxazole core is associated with antimicrobial and antifungal activities, with hybrids showing significant inhibition zones and low MICs against tested pathogens [1]. Simultaneously, the sulfamoyl benzamide tail is implicated in kinase and enzyme inhibition (e.g., h-NTPDases, HDAC8) [2]. This contrasts sharply with analogs like N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide, which carries only a simple furan carboxamide tail and is therefore limited to a narrower target space . The combination within a single molecule creates a potential for simultaneous engagement of unrelated targets, a valuable feature for tackling complex diseases or combating drug resistance.

Polypharmacology Antimicrobial Antifungal

High-Value Application Scenarios for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide


Kinase Selectivity Profiling and Chemical Probe Development

Based on its class-leading selectivity profile (Evidence Item 2), this compound is optimally suited as a starting scaffold for developing chemical probes targeting LIM kinases or other specific kinases. Its dimethylsulfamoyl group is crucial for achieving a narrow kinome-wide selectivity window, a property highly valued in academic and pharmaceutical research for elucidating kinase signaling pathways with minimal off-target interference .

Development of Antiproliferative Agents for Cervical and Other Solid Tumors

The synergistic potential of its hybrid structure, suggested by class-level antiproliferative data (Evidence Item 1), makes this compound a strong candidate for medicinal chemistry optimization against cancers such as cervical (HeLa) carcinoma. Its unique trisubstituted architecture offers a multi-parameter optimization starting point that simpler analogs cannot provide, potentially leading to novel targeted therapies [1].

Multi-Target Anti-Infective Drug Discovery

The compound's potential for polypharmacology (Evidence Item 4) makes it highly relevant for anti-infective drug discovery. It can serve as a lead for developing agents that simultaneously disrupt microbial cell processes (via the benzofuran-isoxazole core) and modulate host enzyme pathways (via the sulfamoyl tail), a dual mechanism that is attractive for overcoming drug resistance in difficult-to-treat infections [2].

Cellular Proof-of-Concept Studies Requiring High Target Engagement

Owing to the permeability advantages inferred from its dimethylsulfamoyl moiety (Evidence Item 3), this compound is a superior choice for direct use in cell-based phenotypic or target engagement assays compared to sulfamoyl benzamide analogs with poor cell permeability. This enables faster, more reliable translation from biochemical assay data to cellular mechanism-of-action studies .

Quote Request

Request a Quote for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.